For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Vanillylamine (B75263) Hydrochloride: Chemical Properties and Structure
Vanillylamine hydrochloride is a pivotal chemical intermediate, recognized for its role in the biosynthesis of capsaicin (B1668287) and its analogs.[1][2] Its structural similarity to catecholamines has also prompted investigations into its potential biological activities, making it a compound of significant interest in pharmacology and medicinal chemistry.[2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical Identity and Properties
Vanillylamine hydrochloride is the hydrochloride salt of vanillylamine, an organic compound derived from vanillin (B372448). It typically presents as a white to off-white crystalline powder.[2][3][4]
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 4-(aminomethyl)-2-methoxyphenol hydrochloride[5][6] |
| CAS Number | 7149-10-2[3][5][7][8][9] |
| SMILES | COc1c(O)ccc(CN)c1.Cl[5][7] |
| InChI Key | PUDMGOSXPCMUJZ-UHFFFAOYSA-N[5][6] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO₂[2][3][4][5][7] |
| Molecular Weight | 189.64 g/mol [2][3][4][5][7] |
| Melting Point | 215-221 °C (with decomposition)[2][3][4][8] |
| Solubility | Freely soluble in water (≥50 mg/mL) and soluble in methanol (B129727).[2][3][4] |
| Appearance | White to off-white crystalline powder[2][3][4][8] |
Chemical Structure
The structure of vanillylamine hydrochloride consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and an aminomethyl group, with the amine protonated to form the hydrochloride salt. The specific arrangement of these functional groups is key to its role as a precursor to capsaicinoids.[10]
Caption: Chemical structure of Vanillylamine Hydrochloride.
Biological Significance and Synthesis Pathway
Vanillylamine is a naturally occurring compound and a key intermediate in the biosynthesis of capsaicin, the molecule responsible for the pungency of chili peppers.[2][5] Capsaicin and its analogs (capsaicinoids) are of significant interest in drug development due to their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[10] The biosynthesis pathway starts from vanillin.
Caption: Biosynthesis of Capsaicin from Vanillin.
Experimental Protocols
The following sections detail common experimental procedures for the synthesis, purification, and analysis of vanillylamine hydrochloride.
Synthesis of Vanillylamine Hydrochloride from Vanillin
A robust and widely used method for synthesizing vanillylamine hydrochloride is a two-step process starting from vanillin, involving oximation followed by reduction.[1][10][11]
Caption: Two-Step Synthesis of Vanillylamine HCl from Vanillin.
Protocol Details (Adapted from an Industrial Process): [1][11]
-
Step 1: Synthesis of Vanillin Oxime
-
Suspend 56.58 g of vanillin in 283 ml of glacial acetic acid in a reaction vessel.[1][11]
-
Add 32.02 g of anhydrous sodium acetate to the suspension while stirring.[1][11]
-
Add 28.29 g of hydroxylamine hydrochloride to the mixture.[1][11]
-
Heat the mixture to 30-35°C and continue stirring for approximately 30 hours.[1][11] The resulting vanillin oxime remains in the mixture for the next step.[1]
-
-
Step 2: Synthesis of Vanillylamine Hydrochloride via Hydrogenation
-
To the reaction mixture from Step 1, add 38 ml of hydrochloric acid and 6.2 g of Palladium on Carbon (Pd/C) catalyst.[1][11]
-
Cool the mixture to 10°C and stir vigorously for 4 hours, maintaining the hydrogen pressure.[1][11]
-
After the reaction, add 71 ml of water and heat to 60°C, stirring for one hour to dissolve all salts.[1][12]
-
Cool the suspension to 3°C and stir for 3 hours to precipitate the high-purity vanillylamine hydrochloride.[11][12]
-
Collect the product by filtration, wash with cold acetone, and dry.[11][12]
-
Purification by Recrystallization
Converting crude vanillylamine to its hydrochloride salt is an effective purification method, as the salt is a stable, crystalline solid that readily precipitates, leaving many synthesis impurities behind in the solution.[13]
Caption: General Workflow for Purification by Recrystallization.
Protocol Details: [13]
-
Dissolution: Suspend the crude vanillylamine in a suitable solvent like isopropanol (B130326) or ethanol.
-
Acidification: If starting with the freebase, slowly add concentrated hydrochloric acid dropwise while stirring until the pH is acidic (pH 1-2) to form the hydrochloride salt.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture.
-
Hot Filtration: While the solution is hot, filter it by gravity to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Analytical Methods
A suite of analytical techniques is employed to confirm the structure and purity of vanillylamine hydrochloride.
4.3.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[2][10] The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) for analysis.[2]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups, such as O-H, N-H, C-O, and aromatic C-H bonds, by their vibrational frequencies.[2][10]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and analyze the fragmentation pattern of the molecule, which helps confirm its structure.[10] Liquid chromatography-mass spectrometry (LC-MS) can be used for sensitive detection in biological fluids.[14]
4.3.2. Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common method for accurately determining the purity of vanillylamine.[13] A reverse-phase C18 column is typically used to separate vanillylamine from its impurities.[4]
Caption: Workflow for Quantitative Analysis by HPLC.
Protocol Details: [4]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 stationary phase column.
-
Mobile Phase: An optimized mixture of acetonitrile and acidified water (e.g., with formic or acetic acid).
-
Standard Preparation: Prepare a stock solution of vanillylamine hydrochloride in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase or methanol. For complex matrices like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required.
-
Detection: Monitor the column eluent using a UV detector at an optimal wavelength, typically around 280 nm.
-
Quantification: Compare the peak area of the analyte in the sample to the calibration curve generated from the standards to determine its concentration and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. VANILLYLAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US6958418B2 - Process for preparing vanillylamine hydrochloride - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
